ethyl 3-hydroxy-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C6H8N2O3 . It has a molecular weight of 156.14 g/mol .
Synthesis Analysis
The synthesis of ethyl 3-hydroxy-1H-pyrazole-4-carboxylate involves a two-step process via enaminone-type reagents or key intermediates . The Sonogashira coupling of ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates gives the corresponding ortho-alkynyl esters, which can be transformed into different pyrazole-containing annulated systems .Molecular Structure Analysis
The InChI code for ethyl 3-hydroxy-1H-pyrazole-4-carboxylate is 1S/C6H8N2O3/c1-2-11-6(10)4-3-7-8-5(4)9/h3H,2H2,1H3,(H2,7,8,9) . The canonical SMILES structure is CCOC(=O)C1=CNNC1=O .Chemical Reactions Analysis
Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate is used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides . It acts as an intermediate in organic synthesis .Physical And Chemical Properties Analysis
Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate is a solid substance . It should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
- Pesticide Intermediate Synthesis : Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate derivatives are crucial intermediates in synthesizing specific pesticides, such as chlorantraniliprole (Yeming Ju, 2014).
- Regioselective Synthesis : This compound is involved in regioselective synthesis processes, demonstrating high yields under specific conditions like ultrasound irradiation (P. Machado et al., 2011).
- Precursor in Cross-Coupling Reactions : It serves as a precursor in Sonogashira-type cross-coupling reactions to produce various pyrazoles (Eglė Arbačiauskienė et al., 2011).
- Microwave-Assisted Amidation : Microwave-assisted treatment of this compound with primary amines yields corresponding carboxamides, useful in various chemical syntheses (M. Milosevic et al., 2015).
Biological and Pharmaceutical Research
- Anticancer Activity : Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate derivatives have been explored for anticancer properties, particularly against lung cancer cells (Fang Wei et al., 2006; Shili Shen et al., 2012).
- Antioxidant Properties : These compounds have also been investigated for their antioxidant capabilities, which is crucial for developing new therapeutic agents (S. Naveen et al., 2021).
- Antimicrobial and Anti-inflammatory Activities : Some derivatives exhibit antimicrobial and anti-inflammatory activities, highlighting their potential in developing new medications (A. M. Farghaly et al., 2001).
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation and serious eye damage/eye irritation . It may also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate has potential applications in the synthesis of condensed pyrazoles by Pd-Catalysed Cross-Coupling Reactions . It can also be used in the preparation of isoxazole-4-carboxylate derivatives and isoxazole-3,5-dicarboxamides, indicating its potential use in organic synthesis .
properties
IUPAC Name |
ethyl 3-oxo-1,2-dihydropyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-2-11-6(10)4-3-7-8-5(4)9/h3H,2H2,1H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFXDPZWCVXNQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNNC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90286038 | |
Record name | ethyl 3-hydroxy-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90286038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-hydroxy-1H-pyrazole-4-carboxylate | |
CAS RN |
7251-53-8 | |
Record name | Ethyl 2,3-dihydro-3-oxo-1H-pyrazole-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7251-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 43546 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007251538 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7251-53-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43546 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 3-hydroxy-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90286038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Hydroxypyrazole-4-carboxylic acid ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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